molecular formula C11H20ClN B2703792 Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride CAS No. 26775-77-9

Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride

Cat. No.: B2703792
CAS No.: 26775-77-9
M. Wt: 201.74
InChI Key: HAUPLXSICDBUHJ-UHFFFAOYSA-N
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Description

Tricyclo[4.3.1.1³,⁸]undecan-4-amine hydrochloride (CAS 3048-63-3) is a rigid polycyclic amine hydrochloride with a homoadamantane backbone (tricyclo[4.3.1.1³,⁸]undecane) . Its structure comprises three fused cyclohexane rings, with an amine group at the 4-position and a hydrochloride counterion enhancing aqueous solubility and stability. The compound has a molecular weight of 229.8 g/mol (C₁₁H₁₉N·HCl) and is synthesized via multistep reactions involving oxime intermediates and sodium-mediated reductions .

Properties

IUPAC Name

tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c12-11-6-9-2-7-1-8(3-9)5-10(11)4-7;/h7-11H,1-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUPLXSICDBUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C(C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. The hydrochloride salt form is obtained by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclic ketones, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Adamantane Derivatives

Amantadine Hydrochloride (CAS 665-66-7):

  • Structure : Tricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride (adamantane core).
  • Molecular Weight : 187.71 g/mol (C₁₀H₁₇N·HCl).
  • Key Differences : Smaller tricyclic framework (decane vs. undecane), amine at 1-position.
  • Applications : Antiviral (influenza A) and anti-Parkinsonian agent .

4-Homoisotwistane Derivatives (e.g., 4-homoisotwist-3-ylamine hydrochloride):

  • Structure : Tricyclo[5.3.1.0³,⁸]undecane backbone with amine substituents.
  • Activity : 30–50× more potent than amantadine against Newcastle disease virus .

Homoadamantane Derivatives

Tricyclo[4.3.1.1³,⁸]undecan-3-amine Hydrochloride (CAS 3048-63-3):

  • Structure : Amine at 3-position instead of 4.
  • Synthesis : Requires distinct functionalization steps, impacting yield (e.g., 44% for related compound 25•HCl) .

N-Benzyl-4-aminomethyl-tricyclo[4.3.1.1³,⁸]undecane Hydrochloride:

Other Tricyclic Amines

Memantine Hydrochloride :

  • Structure : Tricyclo[5.3.1.1³,⁸]undec-8-en-3-amine hydrochloride.
  • Impurity Profile : Diacetamido impurity (1,3-diacetamido-5,7-dimethyl tricyclo decane) identified during synthesis, requiring rigorous purification .

N-Methyl-tricyclo[3.3.1.1³,⁷]decan-2-amine Hydrochloride (CAS 10523-69-0):

  • Structure : Adamantane core with methylated amine.
  • Properties : Higher basicity due to methyl substitution, influencing receptor interactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Amine Position Key Applications
Tricyclo[4.3.1.1³,⁸]undecan-4-amine HCl 3048-63-3 C₁₁H₁₉N·HCl 229.8 4 Antiviral research
Amantadine HCl 665-66-7 C₁₀H₁₇N·HCl 187.71 1 Influenza A, Parkinson’s
4-Homoisotwist-3-ylamine HCl - C₁₁H₁₈N·HCl ~208.7 3 Antiviral (NDV)
Memantine HCl 41100-52-1 C₁₂H₂₁N·HCl 215.76 3 Alzheimer’s

Pharmacological and Chemical Comparisons

  • Antiviral Potency :

    • Tricyclo[4.3.1.1³,⁸]undecan-4-amine derivatives exhibit superior activity compared to adamantane analogs. For example, 4-homoisotwist-3-ylmethylamine HCl is 50× more potent than amantadine .
    • Steric effects from the undecane skeleton may enhance binding to viral M2 proton channels .
  • Solubility and Stability: The hydrochloride form ensures solubility in polar solvents (e.g., water, methanol), critical for drug formulation . Larger molecular weight of undecane derivatives (~229.8 g/mol) may reduce oral bioavailability compared to amantadine (187.71 g/mol) .
  • Synthetic Challenges :

    • Impurities like diacetamido byproducts necessitate advanced purification (GCMS, NMR) .
    • Sodium-mediated reductions require inert atmospheres to prevent decomposition .

Biological Activity

Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride is a unique compound characterized by its tricyclic structure, which contributes to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11H19N·HCl
Molecular Weight: 165.28 g/mol
CAS Number: 3048-63-3

The compound is a hydrochloride salt derived from the tricyclic amine, which is known for its complex three-dimensional framework that enhances its interaction with biological targets.

This compound exhibits biological activity primarily through its interactions with neurotransmitter systems and various receptors. Its structural similarity to other bioactive amines suggests potential roles in:

  • Neuroprotection: The compound may influence neuroprotective pathways, possibly benefiting conditions such as neurodegenerative diseases.
  • Enzyme Modulation: It has been investigated for its ability to inhibit specific enzymes, which can alter metabolic pathways crucial for cellular function.
  • Receptor Binding: The compound's interaction with neurotransmitter receptors may lead to modulation of synaptic transmission, impacting mood and cognitive functions.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

Activity Description
Neuroprotective EffectsPotential to protect neurons from damage in various neurodegenerative conditions.
Enzyme InhibitionInvestigated for its role in inhibiting enzymes related to neurotransmitter metabolism.
Antidepressant PropertiesExplored as a candidate for treating depression through modulation of serotonin pathways.

Case Studies and Experimental Data

  • Neuroprotection Studies:
    • A study demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxicity .
  • Enzyme Interaction:
    • In vitro assays have shown that the compound exhibits significant binding affinity to key enzymes involved in neurotransmitter synthesis and degradation, indicating potential therapeutic applications in mood disorders .
  • Behavioral Studies:
    • Animal models treated with the compound exhibited reduced anxiety-like behaviors, further supporting its potential as an antidepressant agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structure Type Notable Features
Tricyclo[4.3.1.1(3,8)]undecan-3-amineTricyclic AmineDifferent amine position; potential neuroactivity
3-AminoadamantaneBicyclic AmineSimilar bicyclic structure but different functional groups
Tricyclo[4.3.1.1(3,8)]undecan-3-amine HClHydrochloride SaltSimilar structure; different solubility properties

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Tricyclo[4.3.1.1³,⁸]undecan-4-amine hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via a two-step process: (1) Formation of the oxime intermediate by reacting tricyclo[4.3.1.1³,⁸]undecan-4-one with hydroxylamine hydrochloride in ethanol under reflux, followed by (2) reduction using sodium in butanol under nitrogen atmosphere. Key optimizations include maintaining anhydrous conditions, controlled temperature (40–80°C), and purification via steam distillation and recrystallization from HCl solution to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm amine proton shifts and tricyclic framework.
  • Infrared Spectroscopy (IR) : Peaks at ~3050 cm⁻¹ (N–H stretch) and 1700 cm⁻¹ (C=O from intermediates) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₁H₁₉N·HCl, m/z 201.7) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and chlorine content should align with theoretical values (e.g., C: 65.7%, Cl: 17.7%) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The hydrochloride salt form enhances stability. Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Purity should be verified via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) every 6 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Cross-validate spectral data with computational tools (e.g., density functional theory for NMR chemical shifts) and reference standards from authoritative databases like PubChem or ECHA .

Q. What strategies are recommended for studying the compound’s mechanism of action in antiviral or neurological applications?

  • Methodological Answer :

  • In Vitro Assays : Use viral plaque reduction assays (e.g., influenza A) or NMDA receptor binding studies with radiolabeled ligands (³H-MK-801) to quantify target engagement.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., N-alkylated derivatives) to probe steric/electronic effects. Compare with structurally related compounds like amantadine hydrochloride (tricyclo[3.3.1.1³,⁷]decan-1-amine HCl) to identify conserved pharmacophores .
  • Molecular Dynamics Simulations : Model interactions with viral M2 ion channels or NMDA receptors using software like GROMACS .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Methodological Answer :

  • Salt Screening : Test alternative counterions (e.g., citrate, phosphate) to improve solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability.
  • Formulation Optimization : Use cyclodextrin complexes or lipid-based nanoemulsions. Validate solubility via shake-flask method with UV-Vis quantification at λmax ~260 nm .

Q. What advanced chromatographic methods are suitable for separating enantiomeric impurities?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane mobile phases. For LC-MS, employ chiral stationary phases (CSPs) like vancomycin-bonded silica. Validate enantiomeric excess (>99%) via circular dichroism (CD) spectroscopy .

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